FC(F)(F)C(C=C1N+[O-])=C(C=C1)N2CCOCC2 . The InChI code for this compound is 1S/C11H11F3N2O3/c12-11(13,14)9-7-8(16(17)18)1-2-10(9)15-3-5-19-6-4-15/h1-2,7H,3-6H2 .
4-[4-Nitro-2-(trifluoromethyl)phenyl]morpholine is an organic compound characterized by its unique structure, which includes a morpholine ring attached to a phenyl group substituted with both a nitro group and a trifluoromethyl group. Its molecular formula is and it has a molecular weight of 276.21 g/mol. The compound is classified under organic compounds that contain both nitrogen and fluorine, making it of interest in various chemical and biological applications.
The synthesis of 4-[4-Nitro-2-(trifluoromethyl)phenyl]morpholine typically involves multiple steps:
The molecular structure of 4-[4-Nitro-2-(trifluoromethyl)phenyl]morpholine features:
4-[4-Nitro-2-(trifluoromethyl)phenyl]morpholine can participate in various chemical reactions:
The mechanism of action for 4-[4-Nitro-2-(trifluoromethyl)phenyl]morpholine involves its interaction with specific molecular targets, including enzymes and receptors within biological systems.
The physical and chemical properties of 4-[4-Nitro-2-(trifluoromethyl)phenyl]morpholine include:
4-[4-Nitro-2-(trifluoromethyl)phenyl]morpholine has several applications in scientific research:
CAS No.: 2134602-45-0
CAS No.: 15978-08-2
CAS No.: 21871-10-3
CAS No.:
CAS No.: 1576-86-9